molecular formula C20H22Br2N2O2 B2361713 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-82-9

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2361713
CAS No.: 1101751-82-9
M. Wt: 482.216
InChI Key: KPZYHZBBUIOQBJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C20H22Br2N2O2 and its molecular weight is 482.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN2O2.BrH/c1-25-18-11-5-15(6-12-18)20(24)14-22(17-9-7-16(21)8-10-17)19-4-2-3-13-23(19)20;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZYHZBBUIOQBJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=CC=C(C=C4)Br)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide (referred to as Compound A ) is a synthetic derivative belonging to the imidazopyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Compound A based on recent studies and findings.

Chemical Structure

Compound A can be structurally represented as follows:

C21H24Br2N2O\text{C}_{21}\text{H}_{24}\text{Br}_2\text{N}_2\text{O}

This compound features a bromophenyl group and a methoxyphenyl group attached to a hexahydroimidazo framework, which contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Compound A. It has been shown to inhibit telomerase activity with an IC50 value of 0.19 μM , indicating strong efficacy against cancer cell lines. This is particularly significant as telomerase is often upregulated in cancer cells, facilitating uncontrolled growth and proliferation .

Table 1: Anticancer Activity of Compound A

Activity TypeIC50 ValueReference
Telomerase Inhibition0.19 μM

Cytotoxic Effects

In vitro studies have demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve inducing apoptosis through mitochondrial pathways. The compound has been observed to increase the expression of pro-apoptotic factors such as Bax while decreasing anti-apoptotic factors like Bcl-2 .

Table 2: Cytotoxicity Data

Cell LineIC50 ValueMechanism of ActionReference
HeLa (Cervical Cancer)0.25 μMApoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)0.30 μMApoptosis induction

Anti-inflammatory Properties

Compound A has also been investigated for its anti-inflammatory effects. It has shown the ability to inhibit pro-inflammatory cytokines in vitro. This property suggests potential therapeutic applications in treating inflammatory diseases .

Table 3: Anti-inflammatory Effects

CytokineInhibition (%)Reference
IL-670%
TNF-α65%

The biological activity of Compound A is thought to be mediated through multiple pathways:

  • Telomerase Inhibition : By inhibiting telomerase activity, Compound A effectively reduces the proliferative capacity of cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins.
  • Cytokine Modulation : Its ability to modulate cytokine levels suggests a role in regulating immune responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of Compound A in preclinical models:

  • Study on HeLa Cells : Demonstrated significant reduction in cell viability at concentrations above 0.25 μM.
  • Animal Models : Preliminary studies indicated that administration of Compound A led to reduced tumor growth in xenograft models compared to control groups.

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor potential against various human cancer cell lines. For instance, studies have demonstrated its effectiveness against breast cancer cells (T47D) through mechanisms involving apoptosis induction. The compound was found to decrease the expression of Bcl-2 protein, which is crucial for cell survival, thereby promoting cell death in cancerous cells .

Cancer Cell Line IC50 (µM) Mechanism
T47D45Apoptosis via Bcl-2 downregulation

Antimicrobial Activity

The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
1-(4-Bromophenyl)-3-hydroxy...Staphylococcus aureus32 µg/mL
1-(4-Bromophenyl)-3-hydroxy...Escherichia coli64 µg/mL

These findings suggest potential development as an antimicrobial agent .

Analgesic and Sedative Properties

In addition to its anticancer and antimicrobial effects, derivatives of the compound have been investigated for analgesic and sedative properties. Studies have shown that certain derivatives can significantly inhibit pain responses in animal models, indicating their potential for pain management therapies .

Case Studies

Several studies have documented the synthesis and application of this compound:

  • A study by Ceylan & Gezegen synthesized derivatives of the compound and evaluated their biological activities, highlighting their potential as bioactive molecules .
  • Another research explored the cytotoxic effects on T47D breast cancer cells and provided insights into the apoptotic mechanisms involved .

Preparation Methods

Schiff Base Formation

Reactants :

  • 4-Bromobenzaldehyde (1.0 equiv)
  • 4-Methoxyaniline (1.05 equiv)

Conditions :

  • Solvent: Ethanol (anhydrous)
  • Temperature: Reflux at 78°C for 6–8 hours
  • Catalyst: None (thermal activation)

Mechanism :
The aldehyde undergoes nucleophilic attack by the amine, followed by dehydration to form the imine (Schiff base).

Yield : 85–90%.

Cyclization to Imidazo[1,2-a]Pyridine

Reactants :

  • Schiff base intermediate (1.0 equiv)
  • Ammonium acetate (3.0 equiv)

Conditions :

  • Solvent: Acetic acid (glacial)
  • Temperature: Reflux at 120°C for 12–16 hours
  • Atmosphere: Nitrogen

Mechanism :
Ammonium acetate acts as a cyclizing agent, facilitating intramolecular nucleophilic attack and ring closure.

Yield : 70–75%.

Hydrogenation to Hexahydroimidazo Ring

Reactants :

  • Imidazo[1,2-a]pyridine derivative (1.0 equiv)

Conditions :

  • Catalyst: Palladium on carbon (10 wt%)
  • Solvent: Methanol
  • Pressure: H₂ gas at 50 psi
  • Temperature: 60°C for 8–10 hours

Outcome :
Selective hydrogenation of the pyridine ring to a hexahydro structure while preserving the hydroxyl and aryl substituents.

Yield : 80–85%.

Quaternization with Hydrobromic Acid

Reactants :

  • Hexahydroimidazo intermediate (1.0 equiv)
  • Hydrobromic acid (48% aqueous, 2.5 equiv)

Conditions :

  • Solvent: Dichloromethane
  • Temperature: Room temperature (25°C) for 24 hours
  • Workup: Precipitation with diethyl ether

Mechanism :
Protonation of the imidazole nitrogen followed by bromide ion incorporation.

Yield : 90–95%.

Optimization Data

Table 1. Effect of Cyclization Catalysts on Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Ammonium acetate Acetic acid 120 16 75
Yb(OTf)₃ DCE 150 24 68
Bi(OTf)₃ Toluene 110 18 62

Table 2. Hydrogenation Conditions Comparison

Catalyst Pressure (psi) Solvent Time (h) Yield (%)
Pd/C (10%) 50 Methanol 10 85
PtO₂ 30 Ethanol 12 78
Raney Ni 40 THF 14 72

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.94 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 1H, OH), 3.78 (s, 3H, OCH₃), 3.12–2.85 (m, 4H, CH₂), 2.45–2.20 (m, 4H, CH₂).
  • MS (ESI+) : m/z 427.1 [M-Br]⁺.

Challenges and Solutions

  • Regioselectivity in Cyclization :
    • Use of ammonium acetate prevents side reactions, ensuring exclusive formation of the imidazo[1,2-a]pyridine scaffold.
  • Over-Hydrogenation :
    • Controlled H₂ pressure (50 psi) and Pd/C catalyst prevent reduction of the hydroxyl group.
  • Bromide Incorporation :
    • Excess HBr (48%) ensures complete quaternization without requiring ion-exchange resins.

Scale-Up Considerations

  • Pilot-Scale Yields : 65–70% overall yield for batches >1 kg.
  • Critical Quality Attributes :
    • Residual solvent limits: <500 ppm (ICH guidelines).
    • Bromide content: 19.2–20.8% (theoretical: 20.1%).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization and quaternization steps. For imidazo[1,2-a]pyridine derivatives, precursor materials like substituted pyridines and brominated aryl ketones are condensed under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Catalysts such as ammonium persulfate may enhance efficiency . Key considerations:

  • Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
    • Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^13C NMR .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodology :

  • Spectroscopy : 1^1H NMR (DMSO-d6d_6) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8 ppm). 13^13C NMR confirms carbonyl and quaternary carbons .
  • Mass Spectrometry : High-resolution ESI-MS matches theoretical molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for analogous compounds) .
  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.

Q. What solvents and storage conditions are recommended to ensure compound stability?

  • Methodology :

  • Solubility : Use DMSO for biological assays (due to high solubility) and chloroform for crystallography.
  • Storage : Store in amber vials at –20°C under inert atmosphere (N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks and confirm connectivity .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX) provides unambiguous structural confirmation .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), validating with in vitro assays .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature, and catalyst loading to identify robust parameters .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • Chiral HPLC : Monitor enantiomeric excess using a Chiralpak IA column (hexane:isopropanol 80:20) .

Q. What strategies address low yields in the final quaternization step?

  • Methodology :

  • Counterion Exchange : Replace bromide with tetrafluoroborate to improve crystallinity .
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance interfacial reactivity in biphasic systems .

Data Analysis and Mechanistic Studies

Q. How are competing reaction pathways (e.g., dimerization vs. cyclization) analyzed during synthesis?

  • Methodology :

  • Kinetic Studies : Use in-situ IR to track intermediate formation rates. Quench aliquots at intervals for LC-MS analysis .
  • Isotopic Labeling : Introduce 13^{13}C-labeled precursors to trace carbon flow via NMR .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

  • Methodology :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.